3-Bromo-2-(chloromethyl)pyridine hydrochloride
Overview
Description
3-Bromo-2-(chloromethyl)pyridine hydrochloride is a chemical compound with the CAS Number: 1420800-39-0 . It has a molecular weight of 242.93 . It is a powder in physical form .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The InChI code for 3-Bromo-2-(chloromethyl)pyridine hydrochloride is1S/C6H5BrClN.ClH/c7-5-2-1-3-9-6 (5)4-8;/h1-3H,4H2;1H
. The linear formula of this compound is C6H6BrCl2N . Physical And Chemical Properties Analysis
3-Bromo-2-(chloromethyl)pyridine hydrochloride is a powder in physical form . It has a molecular weight of 242.93 . The storage temperature is at room temperature .Scientific Research Applications
Application in the Synthesis of Trifluoromethylpyridines
- Scientific Field : Organic Chemistry, Agrochemical and Pharmaceutical Industries .
- Summary of the Application : Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using 3-Bromo-2-(chloromethyl)pyridine hydrochloride, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .
- Methods of Application or Experimental Procedures : The synthesis involves the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
Application in the Synthesis of Magnetic Resonance Imaging (MRI) Contrast Agents
- Scientific Field : Medical Imaging, Pharmaceutical Chemistry .
- Summary of the Application : 3-Bromo-2-(chloromethyl)pyridine hydrochloride is used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
- Methods of Application or Experimental Procedures : The compound is used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF .
- Results or Outcomes : The resulting Gd3+ diethylenetriaminepentaacetic acid bisamide complex is a Zn2±sensitive magnetic resonance imaging contrast agent .
Application in the Synthesis of Pyridinium Salts
- Scientific Field : Organic Chemistry, Pharmaceutical Chemistry .
- Summary of the Application : Pyridinium salts, which can be synthesized using 3-Bromo-2-(chloromethyl)pyridine hydrochloride, are familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
- Methods of Application or Experimental Procedures : The synthesis involves the reaction of 3-Bromo-2-(chloromethyl)pyridine hydrochloride with various nucleophiles to form the corresponding pyridinium salts .
- Results or Outcomes : Pyridinium salts have found importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
Application in the Synthesis of Pyridinium Ionic Liquids
- Scientific Field : Organic Chemistry, Materials Science .
- Summary of the Application : Pyridinium ionic liquids, which can be synthesized using 3-Bromo-2-(chloromethyl)pyridine hydrochloride, have a wide range of applications in materials science .
- Methods of Application or Experimental Procedures : The synthesis involves the reaction of 3-Bromo-2-(chloromethyl)pyridine hydrochloride with various nucleophiles to form the corresponding pyridinium ionic liquids .
- Results or Outcomes : Pyridinium ionic liquids have found importance in a wide range of research topics related to materials science .
Application in the Synthesis of Bioactive Pharmaceuticals
- Scientific Field : Pharmaceutical Chemistry .
- Summary of the Application : Bioactive pharmaceuticals, which can be synthesized using 3-Bromo-2-(chloromethyl)pyridine hydrochloride, have played an intriguing role in a wide range of research topics .
- Methods of Application or Experimental Procedures : The synthesis involves the reaction of 3-Bromo-2-(chloromethyl)pyridine hydrochloride with various nucleophiles to form the corresponding bioactive pharmaceuticals .
- Results or Outcomes : Bioactive pharmaceuticals have found importance as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors .
Safety And Hazards
properties
IUPAC Name |
3-bromo-2-(chloromethyl)pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN.ClH/c7-5-2-1-3-9-6(5)4-8;/h1-3H,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFOVJUFHAUUHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CCl)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(chloromethyl)pyridine hydrochloride | |
CAS RN |
1420800-39-0 | |
Record name | 3-bromo-2-(chloromethyl)pyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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